CETP Inhibitory Potency Comparison
In a direct head-to-head comparison within the same 2-arylbenzoxazole series, compound 3 bearing the 4-piperidinyloxy moiety exhibited a CETP cholesteryl ester (CE) transfer IC₅₀ of 287 nM and raised serum HDL-C by 13 mg/dL in cynoCETP transgenic mice at 20 mpk [1]. Replacement of the 4-piperidinyloxy with a piperazinyl group yielded compound 4 with a CE IC₅₀ of 16 nM (an ~18-fold improvement in potency) and ΔHDL-C of 24 mg/dL [1]. This comparison establishes that the 4-piperidinyloxy scaffold provides a defined baseline potency for CETP inhibition, which can serve as a reference point for further optimization.
| Evidence Dimension | CETP cholesteryl ester transfer inhibition (CE IC₅₀) and in vivo HDL-C elevation |
|---|---|
| Target Compound Data | Compound 3 (4-piperidinyloxy-containing 2-arylbenzoxazole): CE IC₅₀ = 287 nM; ΔHDL-C = 13 mg/dL (20 mpk, transgenic mouse PD model) |
| Comparator Or Baseline | Compound 4 (piperazinyl replacement analog): CE IC₅₀ = 16 nM; TG IC₅₀ = 18 nM; ΔHDL-C = 24 mg/dL |
| Quantified Difference | ~18-fold improvement in CE IC₅₀ (287 nM vs. 16 nM); ~1.8-fold improvement in in vivo HDL-C elevation (13 vs. 24 mg/dL) for the piperazinyl analog |
| Conditions | In vitro CETP scintillation proximity assay; in vivo cynoCETP transgenic mouse pharmacodynamic model, oral dosing at 20 mpk |
Why This Matters
This data provides a quantifiable potency benchmark for the 4-piperidinyloxy pharmacophore in CETP inhibition, enabling direct comparison with derivatives and guiding medicinal chemistry decisions on linker optimization.
- [1] Kallashi F, Kim D, Kowalchick J, et al. 2-Arylbenzoxazoles as CETP inhibitors: Raising HDL-C in cynoCETP transgenic mice. Bioorg Med Chem Lett. 2011;21(1):558-561. doi:10.1016/j.bmcl.2010.10.062 View Source
